molecular formula C23H24N2O4 B11466118 1-[(2-Hydroxyethyl)amino]-2-[(2-methylpiperidin-1-yl)carbonyl]anthracene-9,10-dione

1-[(2-Hydroxyethyl)amino]-2-[(2-methylpiperidin-1-yl)carbonyl]anthracene-9,10-dione

Cat. No.: B11466118
M. Wt: 392.4 g/mol
InChI Key: XKWNDFVRFVNIDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-HYDROXYETHYL)AMINO]-2-(2-METHYLPIPERIDINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE is a complex organic compound with a unique structure that combines elements of anthracene and piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-HYDROXYETHYL)AMINO]-2-(2-METHYLPIPERIDINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the anthracene core: This can be achieved through Friedel-Crafts acylation of anthracene with suitable acyl chlorides.

    Introduction of the piperidine moiety: This step involves the reaction of the anthracene derivative with 2-methylpiperidine under controlled conditions.

    Attachment of the hydroxyethyl group: This is typically done through nucleophilic substitution reactions, where the hydroxyethylamine is introduced to the piperidine-anthracene intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-[(2-HYDROXYETHYL)AMINO]-2-(2-METHYLPIPERIDINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding hydroquinone form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracene compounds with diverse functional groups.

Scientific Research Applications

1-[(2-HYDROXYETHYL)AMINO]-2-(2-METHYLPIPERIDINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-[(2-HYDROXYETHYL)AMINO]-2-(2-METHYLPIPERIDINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-BIS[(2-HYDROXYETHYL)AMINO]-9,10-ANTHRACENEDIONE: Similar structure but with two hydroxyethyl groups.

    2-[(4-AMINO-9,10-DIOXOANTHRACEN-1-YL)AMINO]ETHANOL: Contains an amino group instead of a piperidine moiety.

Uniqueness

1-[(2-HYDROXYETHYL)AMINO]-2-(2-METHYLPIPERIDINE-1-CARBONYL)-9,10-DIHYDROANTHRACENE-9,10-DIONE is unique due to the presence of the 2-methylpiperidine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with biological targets and improves its solubility and stability compared to similar compounds.

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

1-(2-hydroxyethylamino)-2-(2-methylpiperidine-1-carbonyl)anthracene-9,10-dione

InChI

InChI=1S/C23H24N2O4/c1-14-6-4-5-12-25(14)23(29)18-10-9-17-19(20(18)24-11-13-26)22(28)16-8-3-2-7-15(16)21(17)27/h2-3,7-10,14,24,26H,4-6,11-13H2,1H3

InChI Key

XKWNDFVRFVNIDR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.